2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

Medicinal Chemistry Building Block Derivatization

Medicinal chemistry programs requiring chiral, rigid amine scaffolds face lengthy asymmetric aza-Diels-Alder cycloadditions to access the 2-azabicyclo[2.2.1]heptane core. This building block eliminates that bottleneck: • Supplied as a diastereomeric mixture-ideal for initial SAR exploration where stereochemical requirements remain undefined. • Pre-installed hydroxymethyl handle enables direct esterification, etherification, or oxidation without de novo scaffold construction. • Hydrochloride salt ensures aqueous solubility, consistent 1:1 stoichiometry, and ambient storage stability.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2193064-93-4
Cat. No. B2386995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
CAS2193064-93-4
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2CC1C(N2)CO.Cl
InChIInChI=1S/C7H13NO.ClH/c9-4-7-5-1-2-6(3-5)8-7;/h5-9H,1-4H2;1H
InChIKeyJHYZAAUVMSVEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride Procurement & Specifications


2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS 2193064-93-4) is a bicyclic amine building block supplied as the hydrochloride salt [1]. The compound features a conformationally constrained 2-azabicyclo[2.2.1]heptane core with a hydroxymethyl substituent at the 3-position [1]. Commercially, it is typically supplied as a mixture of diastereomers with a standard purity specification of ≥95% or 97% from select vendors . The hydrochloride salt form improves handling stability and aqueous solubility compared to the free base [1].

2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride Substitution Limitations


The 2-azabicyclo[2.2.1]heptane scaffold serves as a rigid, chiral platform in medicinal chemistry, but functionalization at specific positions determines synthetic utility and biological outcomes [1]. The 3-ylmethanol substituent provides a primary alcohol handle for further derivatization—via esterification, etherification, or oxidation—that is absent in unsubstituted 2-azabicyclo[2.2.1]heptane (CAS 279-24-3). Moreover, the compound as supplied (CAS 2193064-93-4) is a mixture of diastereomers , whereas stereochemically defined single-isomer variants such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol (CAS 347381-85-5) represent fundamentally different materials with distinct stereochemical properties [2]. Procurement decisions must account for whether a diastereomeric mixture or a stereodefined single isomer is required for the intended application.

2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride vs. Structural Analogs


Functional Group: 3-ylmethanol vs. Unsubstituted Core

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride contains a primary alcohol (-CH₂OH) substituent at the 3-position, enabling downstream functionalization that is impossible with the unsubstituted 2-azabicyclo[2.2.1]heptane core (CAS 279-24-3) [1]. This hydroxymethyl group serves as a synthetic handle for esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement [1]. The unsubstituted core lacks this reactive functionality and requires separate C-H functionalization steps, which for the 3-position would be non-trivial due to the bridged bicyclic framework.

Medicinal Chemistry Building Block Derivatization

Stereochemistry: Diastereomeric Mixture vs. Single Isomer

CAS 2193064-93-4 is supplied as a mixture of diastereomers, as explicitly noted in authoritative database entries . In contrast, CAS 347381-85-5 represents (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol, a stereochemically defined single isomer with a specific three-dimensional arrangement [1]. The mixture offers broader synthetic versatility for exploratory chemistry and scaffold diversification where stereochemical outcomes are not predetermined, while the single isomer is required for stereospecific applications where configurational purity is essential.

Stereochemistry Chiral Synthesis Procurement Specification

Salt Form: Hydrochloride vs. Free Base

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS 2193064-93-4) is supplied as the hydrochloride salt, which confers improved solid-state stability and aqueous solubility compared to the free base form (e.g., CAS 347381-85-5) [1]. The hydrochloride salt exhibits a molecular weight of 163.64 g/mol and is typically provided as a white crystalline solid with defined storage conditions (cool, dry place) . The free base amine is susceptible to oxidation and atmospheric CO₂ absorption, whereas the salt form mitigates these degradation pathways during storage and handling.

Stability Solubility Formulation

2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride Application Scenarios


Scaffold Diversification and Library Synthesis

The conformationally constrained 2-azabicyclo[2.2.1]heptane core serves as a privileged scaffold in drug discovery, with documented applications in DPP-4 inhibitors (e.g., neogliptin) and nicotinic receptor ligands (e.g., epibatidine analogues) [1][2]. The 3-ylmethanol hydrochloride provides a pre-installed hydroxymethyl handle for rapid derivatization into amides, esters, ethers, or triazole-linked conjugates, enabling efficient parallel library synthesis without requiring de novo scaffold construction. The diastereomeric mixture nature of CAS 2193064-93-4 is advantageous for initial SAR exploration where stereochemical requirements are not yet defined .

Asymmetric Synthesis and Chiral Ligand Development

The intrinsic chirality of the 2-azabicyclo[2.2.1]heptane system makes it valuable for constructing chiral auxiliaries and ligands. Derivatives bearing 1,2,3-triazole and thiourea moieties on the 2-azabicyclo[2.2.1]heptane platform have been prepared and evaluated as organocatalysts, achieving enantiomeric excesses of up to 96% in model Michael addition reactions [1]. The 3-ylmethanol hydrochloride provides the foundational scaffold for installing these catalytic functional groups. Procurement of the pre-functionalized building block bypasses the asymmetric aza-Diels-Alder cycloaddition steps otherwise required to access the chiral bicyclic framework [1].

Aqueous-Phase Reaction Development and Salt Form Screening

The hydrochloride salt form of CAS 2193064-93-4 enhances aqueous solubility, facilitating reactions in water or mixed aqueous-organic solvent systems without requiring separate salt metathesis steps [1]. This is particularly relevant for bioconjugation chemistry, amide couplings under aqueous conditions, and metal-catalyzed cross-couplings where amine hydrochloride salts are preferred substrates. The defined salt stoichiometry (1:1 HCl:amine) ensures consistent reaction stoichiometry across different synthetic batches [1].

Technical Documentation Hub

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